![molecular formula C10H4O2 B13957768 3,7-Epoxyindeno[7,1-bc]furan CAS No. 208-45-7](/img/structure/B13957768.png)
3,7-Epoxyindeno[7,1-bc]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Epoxyindeno[7,1-bc]furan is a heterocyclic compound that features an indene and furan ring system fused together with an epoxy group at the 3,7 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Epoxyindeno[7,1-bc]furan typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of indene derivatives with furan moieties. The reaction conditions often require the use of catalysts such as palladium or gold to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Epoxyindeno[7,1-bc]furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan or indene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3,7-Epoxyindeno[7,1-bc]furan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and resins
Mécanisme D'action
The mechanism of action of 3,7-Epoxyindeno[7,1-bc]furan involves its interaction with specific molecular targets. The epoxy group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan: A simpler heterocyclic compound with a single furan ring.
Indene: A bicyclic compound with an indene ring system.
Epoxyindene: Similar to 3,7-Epoxyindeno[7,1-bc]furan but without the furan ring.
Uniqueness
This compound is unique due to its fused ring system combining indene and furan with an epoxy group. This structural complexity provides distinct chemical and biological properties that are not observed in simpler compounds like furan or indene .
Propriétés
Numéro CAS |
208-45-7 |
|---|---|
Formule moléculaire |
C10H4O2 |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
4,8-dioxatetracyclo[5.4.1.02,6.03,9]dodeca-1,3(9),5,7(12),10-pentaene |
InChI |
InChI=1S/C10H4O2/c1-2-7-10-9-5(1)3-8(12-7)6(9)4-11-10/h1-4H |
Clé InChI |
CDOUQECIVHACLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C4=C1C=C(C4=CO3)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Cyclopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13957690.png)
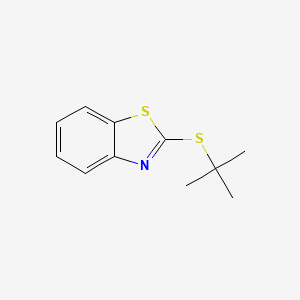

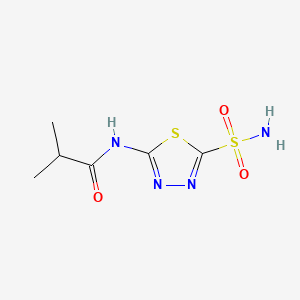
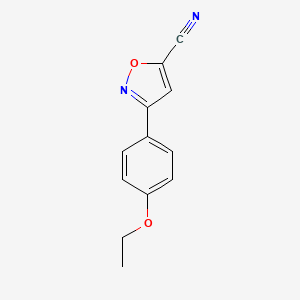
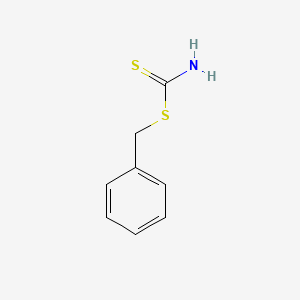
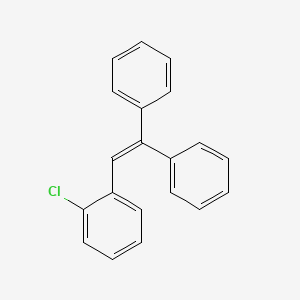

![Pyrano[4,3,2-cd][1,2]benzoxazole](/img/structure/B13957725.png)
![Benzyl 8-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13957728.png)



